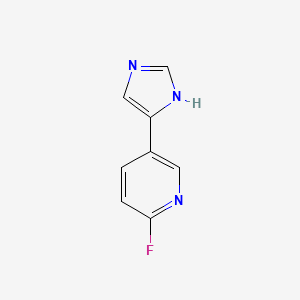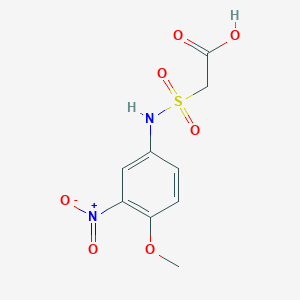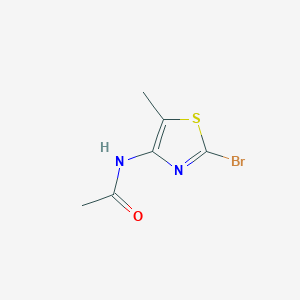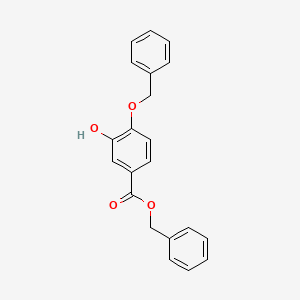
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide
概要
説明
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide is a halogenated heterocyclic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, featuring a chlorine atom at the 2-position, a methoxy group at the N-position, and two methyl groups at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide typically involves the chlorination of nicotinamide derivatives. One common method is to start with 2-chloronicotinoyl chloride, which is then reacted with methoxyamine and dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The raw materials are fed into the reactor at a controlled rate, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
Substitution: Formation of N-substituted nicotinamides.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of N-methylated amines.
科学的研究の応用
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
- 2-Chloro-N-ethyl-N-methylnicotinamide
- 6-Chloro-N,N-dimethylnicotinamide
Uniqueness
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-5-7(8(10)11-6)9(13)12(2)14-3/h4-5H,1-3H3 |
InChIキー |
WNJDFRRDHMIHNO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C(=O)N(C)OC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)
![2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole](/img/structure/B8796353.png)




![1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)


![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8796396.png)



